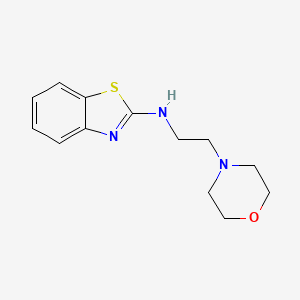![molecular formula C27H31N3O5S B12124939 N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)
N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that features a biphenyl group, a piperazine ring, and a sulfonyl phenyl acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenated reagent to form biphenyl-4-yloxy.
Synthesis of the piperazine derivative: The biphenyl-4-yloxy intermediate is then reacted with 1-(2-hydroxypropyl)piperazine under basic conditions to form the piperazine derivative.
Sulfonylation: The piperazine derivative is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated product is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Biotechnology: Applications in the development of biotechnological tools and assays.
Mécanisme D'action
The mechanism of action of N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The sulfonyl and acetamide groups may further stabilize these interactions through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is unique due to the presence of the biphenyl-4-yloxy group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific pharmacological profile.
Propriétés
Formule moléculaire |
C27H31N3O5S |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
N-[4-[4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C27H31N3O5S/c1-21(31)28-24-9-13-27(14-10-24)36(33,34)30-17-15-29(16-18-30)19-25(32)20-35-26-11-7-23(8-12-26)22-5-3-2-4-6-22/h2-14,25,32H,15-20H2,1H3,(H,28,31) |
Clé InChI |
QYBRVULKBOOGQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12124856.png)



![6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12124868.png)



![Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-](/img/structure/B12124898.png)
![Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124905.png)

![5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester](/img/structure/B12124912.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)
